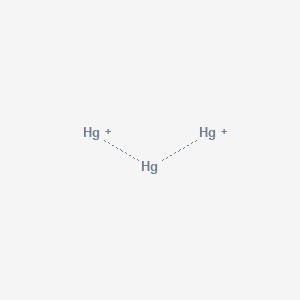
Trimercury cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trimercury(2+) is a mercury cation.
Scientific Research Applications
Optical Spectroscopy : The application of trimercury cation in optical spectroscopy is notable. For instance, one study reported the successful 'soft-landing' of size-selected gold trimers in solid krypton matrices. This process involved the production of Au cations by sputtering, followed by co-deposition with krypton on a cooled substrate. The results showed strong excitation bands attributed to Au trimers, highlighting the potential of trimercury cations in detailed spectroscopy studies (Harbich et al., 1991).
Electronic Structure : The electronic structure of alkali trimer cations, including the this compound, has been investigated. The vibrational frequencies for these cations provide insights into the structure of neutral trimers. It's found that the frequencies decrease with increasing atomic number due to both mass effects and a decrease in the force constant (Eades et al., 1982).
Material Science : In another study, the successful deposition of mass-selected silver clusters in solid krypton matrices was reported. This included the analysis of trimer absorption bands and characteristic emission features, which are essential in material science for understanding the properties of various substances (Harbich et al., 1990).
Chemical Analysis : The compound trimercury(II) bis[selenite(IV)] selenate(VI) showcases the application of this compound in chemical analysis. The study of this compound involved analyzing the coordination polyhedra around mercury cations and understanding the complex chemical structure (Weil & Kolitsch, 2002).
Ion Selectivity Studies : The this compound has also been studied in the context of ion selectivity, particularly in biological systems. For example, a study on the OmpF porin from Escherichia coli revealed insights into the mechanism of cation selectivity in biological pores, emphasizing the role of trimeric structures in such processes (Kobayashi & Nakae, 1985).
properties
Molecular Formula |
Hg3+2 |
|---|---|
Molecular Weight |
601.78 g/mol |
IUPAC Name |
mercury;mercury(1+) |
InChI |
InChI=1S/3Hg/q;2*+1 |
InChI Key |
PDBOWILBZCIIPN-UHFFFAOYSA-N |
Canonical SMILES |
[Hg].[Hg+].[Hg+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




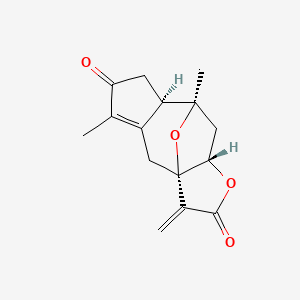
![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
![3-(4-{7-[(5-carboxypentyl)(ethyl)amino]-2-oxo-2H-chromen-3-yl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B1263674.png)
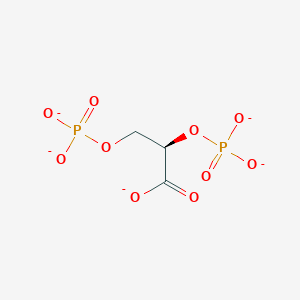
![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)

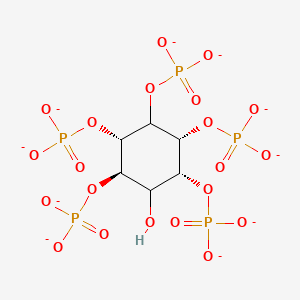



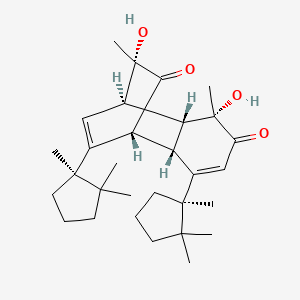
![10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1263690.png)
